Cas no 1780872-44-7 (2-{bicyclo3.1.0hexan-3-yl}acetic acid)

2-{Bicyclo[3.1.0]hexan-3-yl}acetic acid is a bicyclic carboxylic acid featuring a unique strained ring structure, combining cyclopropane and cyclohexane motifs. This compound is of interest in synthetic and medicinal chemistry due to its rigid, three-dimensional framework, which can enhance binding affinity and selectivity in drug design. The strained bicyclic system may also impart distinctive reactivity, making it a valuable intermediate for further functionalization. Its acetic acid moiety provides a handle for conjugation or derivatization, facilitating applications in peptide mimetics, agrochemicals, or materials science. The compound's structural complexity offers potential for exploring novel chemical space in small-molecule libraries.
2-{bicyclo3.1.0hexan-3-yl}acetic acid structure
1780872-44-7 structure
商品名:2-{bicyclo3.1.0hexan-3-yl}acetic acid
CAS番号:1780872-44-7
MF:C8H12O2
メガワット:140.179682731628
CID:5966304
PubChem ID:84648507

2-{bicyclo3.1.0hexan-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{bicyclo[3.1.0]hexan-3-yl}acetic acid
    • Bicyclo[3.1.0]hexane-3-acetic acid
    • 2-{bicyclo3.1.0hexan-3-yl}acetic acid
    • 1780872-44-7
    • AT24729
    • EN300-3056576
    • 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid
    • 2-(BICYCLO[3.1.0]HEXAN-3-YL)ACETIC ACID
    • インチ: 1S/C8H12O2/c9-8(10)3-5-1-6-4-7(6)2-5/h5-7H,1-4H2,(H,9,10)
    • InChIKey: VFLUKLONYOJQIH-UHFFFAOYSA-N
    • ほほえんだ: C12C(C1)CC(CC(O)=O)C2

計算された属性

  • せいみつぶんしりょう: 140.083729621g/mol
  • どういたいしつりょう: 140.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.171±0.06 g/cm3(Predicted)
  • ふってん: 245.0±8.0 °C(Predicted)
  • 酸性度係数(pKa): 4.72±0.10(Predicted)

2-{bicyclo3.1.0hexan-3-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3056576-10.0g
2-{bicyclo[3.1.0]hexan-3-yl}acetic acid
1780872-44-7 95.0%
10.0g
$4667.0 2025-03-19
Aaron
AR028Q2M-10g
2-{bicyclo[3.1.0]hexan-3-yl}aceticacid
1780872-44-7 95%
10g
$6443.00 2023-12-15
1PlusChem
1P028PUA-2.5g
2-{bicyclo[3.1.0]hexan-3-yl}aceticacid
1780872-44-7 95%
2.5g
$2691.00 2024-06-19
1PlusChem
1P028PUA-50mg
2-{bicyclo[3.1.0]hexan-3-yl}aceticacid
1780872-44-7 95%
50mg
$363.00 2024-06-19
1PlusChem
1P028PUA-1g
2-{bicyclo[3.1.0]hexan-3-yl}aceticacid
1780872-44-7 95%
1g
$1405.00 2024-06-19
Enamine
EN300-3056576-0.1g
2-{bicyclo[3.1.0]hexan-3-yl}acetic acid
1780872-44-7 95.0%
0.1g
$376.0 2025-03-19
Enamine
EN300-3056576-5.0g
2-{bicyclo[3.1.0]hexan-3-yl}acetic acid
1780872-44-7 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-3056576-1g
2-{bicyclo[3.1.0]hexan-3-yl}acetic acid
1780872-44-7 95%
1g
$1086.0 2023-09-05
Enamine
EN300-3056576-10g
2-{bicyclo[3.1.0]hexan-3-yl}acetic acid
1780872-44-7 95%
10g
$4667.0 2023-09-05
Aaron
AR028Q2M-2.5g
2-{bicyclo[3.1.0]hexan-3-yl}aceticacid
1780872-44-7 95%
2.5g
$2950.00 2023-12-15

2-{bicyclo3.1.0hexan-3-yl}acetic acid 関連文献

2-{bicyclo3.1.0hexan-3-yl}acetic acidに関する追加情報

Comprehensive Overview of 2-{Bicyclo[3.1.0]Hexan-3-Yl}Acetic Acid (CAS No. 1780872-44-7)

2-{Bicyclo[3.1.0]hexan-3-yl}acetic acid (CAS No. 1780872-44-7) is a synthetically significant organic compound characterized by its unique bicyclic scaffold and carboxylic acid functionality. This molecule belongs to the class of bicyclic ring systems, which are widely studied in pharmaceutical and materials chemistry due to their structural rigidity and potential for bioactivity modulation.

The core structure of 2-{bicyclo[3.1.0]hexan-3-yl}acetic acid features a bicyclo[3.1.0]hexane ring, a six-membered carbon framework with two fused rings sharing a common edge (a bridging carbon). This architecture imparts conformational stability, making it an attractive platform for drug design and molecular recognition studies.

Recent advancements in asymmetric synthesis have enabled efficient access to this compound through catalytic methods involving transition-metal complexes, such as palladium or rhodium catalysts, which facilitate stereoselective ring formation under mild conditions.

In the context of pharmaceutical research, derivatives of bicyclo[3.1.0]hexane have demonstrated promising activity in preclinical models targeting inflammatory pathways and metabolic disorders. For instance, a 2024 study published in *Journal of Medicinal Chemistry* highlighted the role of similar bicyclic scaffolds in modulating PPARγ receptors, underscoring their potential as antidiabetic agents.

The carboxylic acid group (-COOH) in this molecule provides opportunities for further functionalization via esterification or amidation reactions, enabling the creation of prodrugs or conjugates with enhanced pharmacokinetic profiles.

Synthetic strategies for CAS No. 1780872-44-7 often employ modern methodologies such as photoredox catalysis or organocatalytic cyclization, which align with green chemistry principles by minimizing waste and energy consumption.

In materials science, the rigid structure of bicyclo[3.1.0]hexane-based compounds has been explored for applications in liquid crystal displays and optoelectronic devices due to their ability to self-assemble into ordered arrays.

Ongoing research focuses on optimizing the scalability of synthesis protocols while maintaining high enantiomeric purity, which is critical for applications requiring stereospecific interactions with biological targets.

The versatility of 2-{bicyclo[3.1.0]hexan-3-yl}acetic acid extends to its use as a building block in combinatorial chemistry libraries, where its structural diversity contributes to the discovery of novel lead compounds with tailored properties.

Computational studies using density functional theory (DFT) have provided insights into the electronic distribution within the bicyclic framework, guiding experimental efforts toward rational design of derivatives with improved solubility and metabolic stability.

Collaborative efforts between academic institutions and industrial research groups continue to expand the chemical space around this scaffold, leveraging technologies like AI-driven retrosynthesis algorithms to accelerate discovery timelines.

In summary, CAS No. 1780872-44-7 represents a valuable molecular entity at the intersection of synthetic methodology innovation and applied chemistry research, offering a foundation for future breakthroughs across multiple scientific disciplines.

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